molecular formula C17H16FN3O2S B2418177 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide CAS No. 950269-50-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B2418177
CAS No.: 950269-50-8
M. Wt: 345.39
InChI Key: IKPSERHKVOSFQO-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Fluorophenyl Group: The fluorophenyl group can be coupled to the furan ring via a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the thiadiazole-furan intermediate is reacted with an appropriate amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or furan rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can be compared with other similar compounds, such as:

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which may affect its chemical properties and biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring, potentially altering its reactivity and interactions.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide: Substitutes the fluorine atom with a chlorine atom, which may influence its chemical stability and biological effects.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-2-16-20-21-17(24-16)19-15(22)10-8-13-7-9-14(23-13)11-3-5-12(18)6-4-11/h3-7,9H,2,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSERHKVOSFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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